molecular formula C17H17N3O2S2 B11415195 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11415195
M. Wt: 359.5 g/mol
InChI Key: WRRMEYXKDRUDPF-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzofuran ring can be reduced to form dihydrobenzofurans.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the benzofuran ring can produce dihydrobenzofurans .

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the benzofuran and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-3-7-23-17-20-19-16(24-17)18-15(21)9-12-10-22-14-6-5-11(4-2)8-13(12)14/h3,5-6,8,10H,1,4,7,9H2,2H3,(H,18,19,21)

InChI Key

WRRMEYXKDRUDPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

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